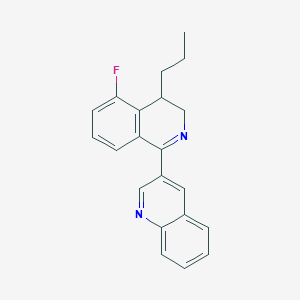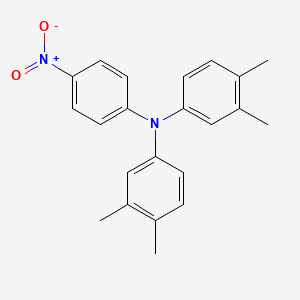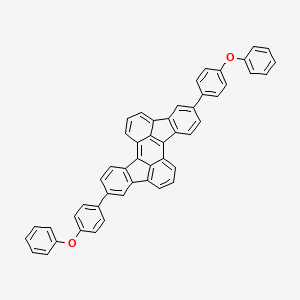
C21H23BrN4O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and carbon atoms. It is used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide involves multiple steps. The initial step typically includes the formation of the hydrazone derivative by reacting 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate under controlled conditions. This intermediate is then reacted with 2-methylpropyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allocryptopine: (C21H23NO5)
Tenellin: (C21H23NO5)
Heroin: (C21H23NO5)
Uniqueness
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide: is unique due to the presence of the bromine and nitro groups, which impart distinct chemical properties and reactivity compared to similar compounds .
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H23BrN4O5 |
|---|---|
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
3-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C21H23BrN4O5/c22-10-3-4-13-12(8-10)21(20(30)24-13)17-16(14(25-21)5-6-15(23)27)18(28)26(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,25H,1-2,5-7,9H2,(H2,23,27)(H,24,30)/t11?,14-,16-,17+,21+/m0/s1 |
Clé InChI |
XYGGUXUYGHAIER-IVQZSHPJSA-N |
SMILES isomérique |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CCC(=O)N |
SMILES canonique |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)

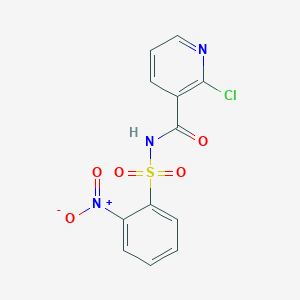
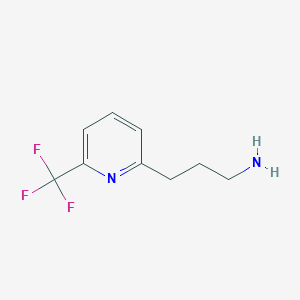
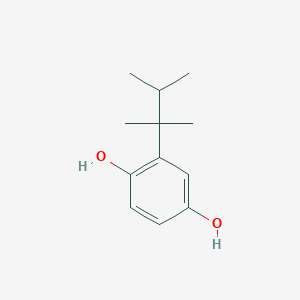
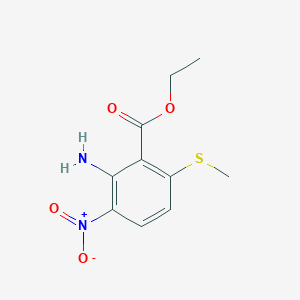
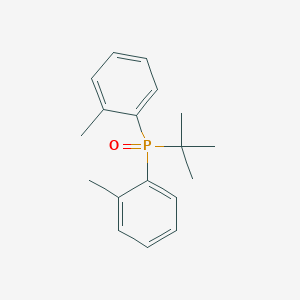

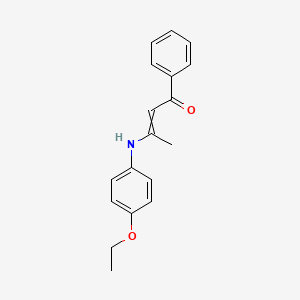
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
